Long trebler phosphoramidite

Vue d'ensemble

Description

Long trebler phosphoramidite is a branching reagent used in oligonucleotide synthesis. It allows for the creation of branched DNA structures using standard DNA synthesizers. This compound is particularly useful in the synthesis of dendrimers, which are highly branched, monodispersed polymers that resemble the branching patterns of trees .

Méthodes De Préparation

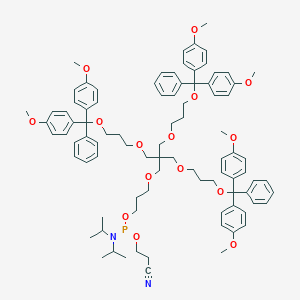

The synthesis of long trebler phosphoramidite involves the use of tris-2,2,2-[3-(4,4’-dimethoxytrityloxy)propyloxymethyl]methyleneoxypropyl-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite . The synthetic route typically includes the following steps:

Coupling: The synthesis is carried out on a 1000Å support with a 15-minute coupling time using DCI activator.

Deprotection: No changes are needed from the standard method recommended by the synthesizer manufacturer.

Dilution/Coupling Data: The compound is diluted in anhydrous acetonitrile and stored in a freezer at -10 to -30°C.

Analyse Des Réactions Chimiques

Long trebler phosphoramidite undergoes several types of chemical reactions, including:

Condensation: After the condensation of the trebler, three DNA branches begin to grow simultaneously with each step of the synthesis.

Cleavage: The cleavage conditions involve the use of ammonia for 2 hours at room temperature.

Deprotection: The deprotection conditions are identical to those used for protected nucleobases.

Common reagents used in these reactions include DCI activator and anhydrous acetonitrile . The major products formed from these reactions are branched DNA structures and dendrimers .

Applications De Recherche Scientifique

Key Applications

1. Synthesis of Branched Oligonucleotides

- Long Trebler Phosphoramidite facilitates the simultaneous growth of multiple DNA branches during oligonucleotide synthesis. Each step of the synthesis process allows for the attachment of three DNA branches, resulting in complex branched structures. This capability is particularly useful for creating dendrimeric oligonucleotides, which are highly branched polymers resembling tree structures .

2. Enhanced Stability and Functionality

- The branched DNA structures synthesized using this compound demonstrate enhanced stability compared to linear counterparts. This stability is critical for applications where oligonucleotides must withstand harsh conditions, such as high temperatures or enzymatic degradation .

3. Applications in Molecular Biology

- PCR Primers : Dendritic oligonucleotides can be employed as PCR primers, providing resistance to exonuclease degradation, which enhances the efficiency and reliability of PCR processes .

- DNA Chip Technology : The unique properties of branched oligonucleotides make them suitable for use in DNA chips, where they can improve signal strength and specificity during hybridization assays .

4. Drug Delivery Systems

- Branched oligonucleotides synthesized with this compound can serve as carriers for therapeutic agents, enhancing drug delivery efficiency through improved cellular uptake and targeting capabilities .

Case Study 1: Development of Dendritic Vaccines

A study conducted by Distler et al. explored the use of dendritic vaccines synthesized from branched oligonucleotides created using this compound. The results indicated that these dendrimers elicited a stronger immune response compared to traditional vaccine formulations due to their enhanced stability and multivalency .

Case Study 2: Enhanced Detection in DNA Microarrays

Research demonstrated that using dendrimeric oligonucleotides in DNA microarrays significantly improved detection sensitivity. The increased number of available binding sites provided by the branched structures allowed for more robust hybridization signals, making them ideal for applications in diagnostics .

Mécanisme D'action

The mechanism of action of long trebler phosphoramidite involves the synthesis of branched DNA structures. After the condensation of the trebler, three DNA branches begin to grow simultaneously with each step of the synthesis . The deblock of this construct gives rise to DNA containing a branching point, with one arm (stem) attached to the branch point with its 5’-end, and other arms (branches) attached with their 3’-ends .

Comparaison Avec Des Composés Similaires

Long trebler phosphoramidite is unique in its ability to synthesize branched DNA structures using a standard DNA synthesizer. Similar compounds include:

Doubling phosphoramidite: Used for the synthesis of mixed oligonucleotide dendrimers.

Reverse amidites: Used to prepare constructs with different branch orientations.

Alkyne phosphoramidite: Used for the synthesis of oligonucleotides that can be utilized in click chemistry.

These compounds share some similarities with this compound but differ in their specific applications and structural properties.

Propriétés

Numéro CAS |

1516489-83-0 |

|---|---|

Formule moléculaire |

C89H107N2O15P |

Poids moléculaire |

1475.81 |

Nom IUPAC |

3-[3-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C89H107N2O15P/c1-69(2)91(70(3)4)107(105-63-20-55-90)106-64-24-59-101-68-86(65-98-56-21-60-102-87(71-25-14-11-15-26-71,74-31-43-80(92-5)44-32-74)75-33-45-81(93-6)46-34-75,66-99-57-22-61-103-88(72-27-16-12-17-28-72,76-35-47-82(94-7)48-36-76)77-37-49-83(95-8)50-38-77)67-100-58-23-62-104-89(73-29-18-13-19-30-73,78-39-51-84(96-9)52-40-78)79-41-53-85(97-10)54-42-79/h11-19,25-54,69-70H,20-24,56-68H2,1-10H3 |

Clé InChI |

GLIQPXBAWPTSHZ-UHFFFAOYSA-N |

SMILES |

CC(C)N(C(C)C)P(OCCCOCC(COCCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)(COCCCOC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)COCCCOC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)OCCC#N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.